molecular formula C10H14O6 B15155485 3,6-Di-o-acetyl-d-glucal

3,6-Di-o-acetyl-d-glucal

Cat. No.: B15155485
M. Wt: 230.21 g/mol
InChI Key: KMXKCQQJJNRDFI-UHFFFAOYSA-N
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Description

3,6-Di-O-acetyl-D-glucal (CAS 63914-23-8) is a glucose derivative acetylated at the 3- and 6-hydroxyl positions. Its molecular formula is C₁₀H₁₄O₆, with a molecular weight of 230.21 g/mol . Structurally, it retains the glucal backbone (1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol) with acetyl groups conferring stability and modulating reactivity. This compound is synthesized via selective deacetylation of 3,4,6-tri-O-acetyl-D-glucal, often using enzymatic or chemical methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-o-acetyl-d-glucal typically involves the regioselective migration of an acetyl group from the 4th to the 6th position of 3,4-di-o-acetyl-d-glucal. This can be achieved by treating the starting material with a buffer at a pH of 8.6 to 9.5 . The 3,4-di-o-acetyl-d-glucal can be prepared in situ by enzymatic hydrolysis of peracetylated D-glycals in a buffer at a pH of 3 to 5 .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale enzymatic processes to ensure high yield and purity. The use of specific enzymes allows for the selective deprotection and migration of acetyl groups, making the process efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: 3,6-Di-o-acetyl-d-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glycosides, esters, and other carbohydrate derivatives .

Mechanism of Action

The mechanism of action of 3,6-Di-o-acetyl-d-glucal involves its role as a glycosyl donor in glycosylation reactions. The acetyl groups at the 3rd and 6th positions enhance the reactivity of the anomeric carbon, facilitating the formation of glycosidic bonds. This compound can interact with various enzymes and proteins, influencing carbohydrate metabolism and other biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 3,6-Di-O-acetyl-D-glucal with structurally related acetylated glucals and glucose derivatives:

Compound Name Acetylation Sites Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3, 6 C₁₀H₁₄O₆ 230.21 Prodrug synthesis (WP1122), regioselective glycosylation under PEGylated catalysts
3,4,6-Tri-O-acetyl-D-glucal 3, 4, 6 C₁₂H₁₆O₇ 273.26 (isotope-labeled) Precursor for this compound; used in Ferrier rearrangement for 2,3-unsaturated products
4,6-Di-O-acetyl-D-glucal 4, 6 C₁₀H₁₄O₆ 230.21 Higher regioselectivity at pH 7.0 and 4°C; antimicrobial copolymer applications
2,3,4,6-Tetraacetyl-D-glucose 2, 3, 4, 6 C₁₄H₂₀O₁₀ 348.30 Enhanced stability for organic synthesis; reduced polarity due to four acetyl groups
6-O-Galloyl-glucose Galloyl at 6 C₁₃H₁₆O₁₀ 332.26 Antioxidant and antimicrobial properties; distinct bioactivity compared to acetylated forms

Reaction Regioselectivity and Catalytic Influence

  • This compound : At pH 7.0 and 4°C, lipase-catalyzed reactions yield only 7% of this compound, with 4,6-di-O-acetyl-D-glucal (52%) being the major product. PEGylation of the catalyst (C12-aldehyde/LipC12-PEG) further reduces this compound formation to 3% , highlighting its lower regioselectivity compared to 4,6-di-O-acetyl-D-glucal .
  • 3,4,6-Tri-O-acetyl-D-glucal : Undergoes Ferrier rearrangement with alcohols to form 2,3-unsaturated glycosides, a reaction less feasible with this compound due to fewer reactive sites .

Research Findings and Industrial Relevance

  • Synthetic Utility : The selective deacetylation of 3,4,6-tri-O-acetyl-D-glucal to this compound is critical for WP1122 production, emphasizing its role in antiviral drug development .
  • Catalyst Design : PEGylated lipases improve regioselectivity in acetylated glucal reactions, favoring 4,6-di-O-acetyl-D-glucal over this compound by 20-fold under optimized conditions .
  • Isotope-Labeled Variants : TRI-O-ACETYL-D-[6-¹³C]GLUCAL (C₁₁H₁₃O₇) is used in metabolic tracing studies, leveraging its stable isotopic label for pharmacokinetic analyses .

Properties

IUPAC Name

(4-acetyloxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-6(11)15-5-9-10(13)8(3-4-14-9)16-7(2)12/h3-4,8-10,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXKCQQJJNRDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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